molecular formula C13H24O4 B2874517 Dimethyl 2,2-diisobutylmalonate CAS No. 1229311-50-5

Dimethyl 2,2-diisobutylmalonate

Cat. No.: B2874517
CAS No.: 1229311-50-5
M. Wt: 244.331
InChI Key: VMSDGXIKDYLSHB-UHFFFAOYSA-N
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Description

Dimethyl 2,2-diisobutylmalonate is a dialkyl malonate ester characterized by two methyl ester groups and two isobutyl substituents on the central carbon of the malonate backbone. Its molecular formula is C13H24O4, derived by replacing the two hydrogen atoms on the central CH2 group of dimethyl malonate with two isobutyl (C4H9) groups. This structural modification enhances steric bulk and influences reactivity, making it valuable in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2-diisobutylmalonate can be synthesized through the esterification of 2,2-diisobutylmalonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Mechanism of Action

The mechanism of action of dimethyl 2,2-diisobutylmalonate involves its ability to undergo various chemical transformations. Its ester groups can be hydrolyzed to form carboxylic acids, which can further participate in biochemical pathways. The compound can also act as a nucleophile or electrophile in different reactions, depending on the conditions .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key properties of dimethyl 2,2-diisobutylmalonate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Primary Applications Key Properties
This compound C13H24O4 244.33 Methyl esters, isobutyl Organic synthesis, intermediates High steric bulk, lipophilic
Diethyl dibenzylmalonate C21H24O4 340.42 Ethyl esters, benzyl Polymer crosslinking, specialty synthesis Aromaticity, rigid structure
Diisopropyl malonate C9H16O4 188.22 Isopropyl esters Laboratory chemicals, solvents Low polarity, volatility
Dimethyl 2,2-difluoromalonate (DFM) C5H6F2O4 168.10 Methyl esters, fluorine Pharmaceuticals, pesticides Electrophilic reactivity, stability
Dimethyl 2,2-bis(hydroxymethyl)malonate C7H12O6 192.17 Methyl esters, hydroxymethyl Polymer precursors, adhesives Hydrophilicity, crosslinking

Detailed Analysis of Key Compounds

Diethyl Dibenzylmalonate (C21H24O4)

  • Structure : Features ethyl ester groups and two benzyl substituents on the central carbon.
  • Applications : Used in polymer chemistry for crosslinking and as a building block for aromatic compounds. Its rigid structure enhances thermal stability in materials .
  • Differentiation : Larger molecular weight and aromatic substituents distinguish it from this compound, which is more lipophilic and less rigid.

Dimethyl 2,2-Difluoromalonate (DFM)

  • Structure : Fluorine atoms replace hydrogen on the central carbon, with methyl ester groups.
  • Applications : Dominates pharmaceutical applications (50–60% market share), particularly in fluorine-containing drugs like kinase inhibitors. Also used in pesticides (30–35% market share) .
  • Production : Global capacity of ~15 million kg/year, with China leading production due to robust chemical infrastructure .
  • Differentiation : Fluorine atoms enhance electrophilicity, making DFM more reactive than this compound in nucleophilic substitution reactions.

Diisopropyl Malonate (C9H16O4)

  • Applications : Primarily a laboratory chemical for esterification and condensation reactions. Lower steric bulk compared to this compound allows broader solvent compatibility .

Dimethyl 2,2-Bis(hydroxymethyl)malonate (C7H12O6)

  • Structure : Hydroxymethyl groups replace hydrogen on the central carbon.
  • Applications : Used in synthesizing biodegradable polymers and adhesives due to hydroxyl group reactivity. Higher polarity compared to this compound enables water-soluble derivatives .

Research Findings and Industrial Relevance

  • Dimethyl 2,2-Difluoromalonate (DFM) : Market growth is driven by demand for fluorinated APIs, with a projected CAGR of 6.2% (2025–2031). Regulatory emphasis on eco-friendly pesticides also boosts its use .
  • Diethyl Malonate Solubility: Studies on solubility parameters (e.g., in hexane, water) highlight the role of ester alkyl chains in determining compatibility with reaction media, applicable to this compound’s behavior in non-polar environments .

Biological Activity

Dimethyl 2,2-diisobutylmalonate (DBM) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C₁₄H₂₆O₄
  • Molecular Weight: 270.36 g/mol
  • CAS Number: 58447-69-1

This compound belongs to the class of malonates, which are known for their versatility in organic synthesis and potential pharmacological applications.

Mechanisms of Biological Activity

The biological activity of DBM is primarily attributed to its ability to act as a substrate or inhibitor in various enzymatic reactions. It has been investigated for its effects on metabolic pathways, particularly in the context of:

  • Antioxidant Activity: DBM has shown potential as an antioxidant agent, which may help mitigate oxidative stress in cells.
  • Anti-inflammatory Properties: Preliminary studies suggest that DBM may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in cellular models
Anti-inflammatoryInhibits cytokine production
Enzyme InhibitionPotential inhibitor of specific metabolic enzymes

Case Study: Antioxidant Effects

A study conducted on the antioxidant effects of DBM demonstrated that it significantly reduced reactive oxygen species (ROS) levels in cultured human cells. The findings indicated a dose-dependent response, with higher concentrations leading to greater reductions in oxidative stress markers.

Table 2: Antioxidant Activity Data

Concentration (µM)ROS Levels (Relative Units)% Reduction
0100-
108020%
506040%
1003070%

Safety and Toxicity Profile

The safety profile of DBM has been evaluated in various preclinical studies. It appears to have a low toxicity profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and any potential side effects.

Properties

IUPAC Name

dimethyl 2,2-bis(2-methylpropyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSDGXIKDYLSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)C)(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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